Cas no 2413875-49-5 (5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one)
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Z4322556487
-
- Inchi: 1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2
- InChI Key: OQEGNWWCQNGYQA-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C=C2N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 305
- XLogP3: -0.3
- Topological Polar Surface Area: 84
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7550808-0.05g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-7550808-0.1g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
| Enamine | EN300-7550808-0.25g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-7550808-0.5g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-7550808-1.0g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
| Enamine | EN300-7550808-2.5g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-7550808-5.0g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Enamine | EN300-7550808-10.0g |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
| 1PlusChem | 1P027RA0-50mg |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95% | 50mg |
$182.00 | 2024-05-22 | |
| 1PlusChem | 1P027RA0-100mg |
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
2413875-49-5 | 95% | 100mg |
$243.00 | 2024-05-22 |
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Introduction to 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS No. 2413875-49-5)
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS No. 2413875-49-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine scaffold, which is a privileged structure known for its wide-ranging pharmacological applications. The presence of both amino and carboxylic acid functionalities in its molecular framework makes it a versatile intermediate for the synthesis of more complex bioactive molecules.
The thiazolo[3,2-a]pyrimidine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyrimidine ring. This structural motif is renowned for its ability to interact with various biological targets, including enzymes and receptors, thereby modulating physiological processes. The amino group at the 5-position and the carboxylic acid moiety at the 7-position provide additional sites for chemical modification, enabling the development of derivatives with tailored biological profiles.
In recent years, there has been a surge in research focused on thiazolo[3,2-a]pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Notably, these compounds have shown promise in the development of antimicrobial agents, anticancer drugs, and anti-inflammatory medications. The 5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one scaffold has been explored as a precursor for synthesizing molecules that target bacterial enzymes or inhibit viral replication. Its structural flexibility allows for the introduction of diverse substituents that can enhance binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing derivatives of 5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one, researchers aim to develop small-molecule inhibitors that can selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary studies have indicated that certain analogs of this compound exhibit inhibitory effects on tyrosine kinases, making them attractive candidates for further development.
The synthesis of 5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, allowing for scalable production. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each step.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one derivatives and their target proteins. These studies help in identifying key residues responsible for binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can rationally design novel analogs with enhanced pharmacological properties. This interdisciplinary approach has accelerated the discovery pipeline for new therapeutic agents.
The pharmacokinetic properties of 5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, stability, and metabolic clearance rate are critical determinants of drug efficacy and safety. Formulation strategies are being explored to improve the bioavailability of this compound or its derivatives. For instance, prodrug approaches have been considered to enhance oral absorption or targeted delivery to specific tissues.
In conclusion,5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS No. 2413875-49-5) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic applications for thiazolo[3,2-a]pyrimidine derivatives,this compound is poised to play a significant role in developing next-generation medications that address unmet medical needs.
2413875-49-5 (5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)